![molecular formula C29H27N5O3S B2590258 N-benzyl-3-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide CAS No. 1037293-41-6](/img/structure/B2590258.png)
N-benzyl-3-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide
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Description
Scientific Research Applications
Antitumor Activity
Compounds containing the structural framework of N-benzyl-3-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide have demonstrated significant antitumor activities. A series of 3-benzyl-substituted-4(3H)-quinazolinones showed remarkable broad-spectrum antitumor activity, significantly more potent compared to the positive control 5-FU, indicating the potential of these compounds in cancer therapy (Al-Suwaidan et al., 2016). Similarly, some compounds in this category have been found to suppress tumor growth by 50-60%, demonstrating a moderate therapeutic effect against mouse tumors (Markosyan et al., 2008).
Antimicrobial and Antifungal Properties
Compounds structurally related to N-benzyl-3-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide have shown significant biological activity against various microbial strains. Novel 2-[(E)-2-aryl-1-ethenyl]-3-(2-sulfanyl-1H-benzo[d]imidazole-5-yl)-3,4-dihydro-4-quinolinones demonstrated substantial antimicrobial and antifungal activity against standard strains (ANISETTI et al., 2012). A series of 1-(3-benzyl-4-oxo-3H-quinazolin-2-yl)-4-(substituted) thiosemicarbazides, synthesized from 2-hydrazino-3-benzyl quinazolin-4(3H)-one, showed promising antimicrobial activity against selective gram-positive and gram-negative bacteria (Alagarsamy et al., 2015).
Monoamine Oxidase Inhibition
Certain compounds within this structural class have been found to inhibit monoamine oxidase (MAO) activity, particularly inhibiting 5-HT deamination. This suggests potential applications in the treatment of conditions influenced by MAO activity, such as depression and other psychiatric disorders (Markosyan et al., 2008).
Antiviral Activities
Novel 2,3-disubstituted quinazolin-4(3H)-ones synthesized by microwave technique exhibited antiviral activity against a range of viruses including influenza A, severe acute respiratory syndrome corona, dengue, and yellow fever viruses, indicating their potential as therapeutic agents against viral infections (Selvam et al., 2007).
properties
IUPAC Name |
N-benzyl-3-[5-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N5O3S/c1-19-9-5-7-13-22(19)31-26(36)18-38-29-33-23-14-8-6-12-21(23)27-32-24(28(37)34(27)29)15-16-25(35)30-17-20-10-3-2-4-11-20/h2-14,24H,15-18H2,1H3,(H,30,35)(H,31,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBSRZIQFSYGHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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